1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13FN2O4S and its molecular weight is 408.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is likely to target microbial cells, given its structural similarity to other thiazole derivatives . Thiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects .
Mode of Action
For instance, some thiazole compounds inhibit the synthesis of critical proteins in microbial cells, leading to cell death .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the antimicrobial activity of similar thiazole derivatives, it’s plausible that this compound could affect pathways related to protein synthesis, DNA replication, or cell wall synthesis in microbial cells .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the compound’s action would likely be the inhibition of growth or death of targeted microbial cells. This is based on the known antimicrobial activity of similar thiazole derivatives .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses and antimicrobial activities . The fluorophenyl group enhances the compound’s ability to bind to specific protein targets, potentially inhibiting or activating their functions . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic flux . These effects are essential for understanding how the compound can be used to manipulate cellular functions for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific protein targets through its fluorophenyl and thiazole groups, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular functions. Understanding these molecular mechanisms is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular functions . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity . At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in metabolic pathways, affecting cellular functions and overall metabolism. Understanding these metabolic pathways is essential for developing targeted therapies and predicting potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation . These factors determine the compound’s effectiveness and potential side effects in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4S/c1-27-13-6-7-14-15(10-13)28-19-16(18(14)25)17(11-2-4-12(22)5-3-11)24(20(19)26)21-23-8-9-29-21/h2-10,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZBRWUUUDDHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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